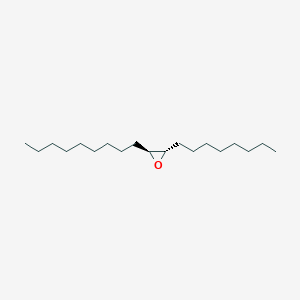

trans-9,10-Epoxynonadecane

Description

Significance of Epoxides in Chemical Ecology and Natural Products Research

Epoxides, characterized by a three-membered ring containing two carbon atoms and one oxygen atom, are a recurring motif in a vast array of natural products. researchgate.netorientjchem.org Their inherent ring strain makes them highly reactive, a property that nature has harnessed for diverse biological functions. rsc.org In the realm of chemical ecology, epoxides are integral to the communication systems of many insects. frontiersin.org They can act as pheromones, mediating behaviors such as mating and aggregation. The specific stereochemistry of these epoxides is often crucial for their biological activity, with different isomers eliciting distinct behavioral responses.

Beyond their role as semiochemicals, epoxides are valuable building blocks in the synthesis of complex natural products. researchgate.netrsc.orgresearchgate.netmdpi.comnih.gov The regio- and stereoselective opening of the epoxide ring allows for the introduction of various functional groups, making them key intermediates in the laboratory synthesis of medicinally important compounds like the anticancer agent Taxol and the epothilones. orientjchem.org The development of efficient and selective epoxidation methods, including greener electrochemical approaches, continues to be an active area of research, driven by the broad utility of these compounds in both understanding and harnessing natural chemical processes. orientjchem.orgacs.org

Overview of the Chemical Compound: trans-9,10-Epoxynonadecane within the Long-Chain Epoxide Class

This compound belongs to the class of long-chain aliphatic epoxides. d-nb.infonih.gov These are compounds characterized by a long, unbranched carbon chain containing an epoxide ring. The "trans" designation in its name specifies the stereochemistry at the epoxide, indicating that the alkyl chains attached to the two carbons of the epoxide ring are on opposite sides of the ring.

This particular epoxide has been identified as a component of the exocrine gland secretions of certain ant species, such as those in the Cerapachyinae subfamily. kuleuven.be Its presence in these insects suggests a potential role in their chemical communication, although the specific function is still under investigation. The discovery of 9,10-epoxynonadecane in both ponerine and cerapachyine ants points to a possible evolutionary link between these subfamilies. kuleuven.be

From a chemical standpoint, this compound is a highly lipophilic molecule, a characteristic typical of long-chain hydrocarbons. vulcanchem.com This property influences its solubility and how it is transported and perceived in biological systems. The reactivity of the epoxide ring, coupled with the long alkyl chain, defines its chemical personality and potential for further chemical transformations.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C19H38O | ebi.ac.uk |

| Molecular Weight | 282.5 g/mol | vulcanchem.comnih.gov |

| IUPAC Name | (2S,3S)-2-nonyl-3-octyloxirane | vulcanchem.com |

| XLogP3-AA | 8.4 | vulcanchem.com |

| Hydrogen Bond Acceptor Count | 1 | vulcanchem.com |

| Rotatable Bond Count | 15 | vulcanchem.com |

Structure

3D Structure

Properties

CAS No. |

85267-96-5 |

|---|---|

Molecular Formula |

C19H38O |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

(2S,3S)-2-nonyl-3-octyloxirane |

InChI |

InChI=1S/C19H38O/c1-3-5-7-9-11-13-15-17-19-18(20-19)16-14-12-10-8-6-4-2/h18-19H,3-17H2,1-2H3/t18-,19-/m0/s1 |

InChI Key |

IDEQNIOEFSEJSA-OALUTQOASA-N |

Isomeric SMILES |

CCCCCCCCC[C@H]1[C@@H](O1)CCCCCCCC |

Canonical SMILES |

CCCCCCCCCC1C(O1)CCCCCCCC |

Origin of Product |

United States |

Natural Occurrence and Isolation of Trans 9,10 Epoxynonadecane

Discovery and Characterization in Hymenoptera Exocrine Glands

The identification of 9,10-Epoxynonadecane, including its trans-isomer, in the exocrine glands of certain ants marks a significant finding in the field of chemical ecology. These secretions play crucial roles in defense, communication, and social organization. researchgate.net

Scientific investigations have confirmed the presence of 9,10-Epoxynonadecane in the Dufour glands of ants belonging to the Ponerinae and Cerapachyinae subfamilies. kuleuven.be In the subfamily Ponerinae, the compound was identified in species such as Amblyopone reclinata. kuleuven.be Further studies on Ponerinae have also identified the epoxide in ants like Odontoponera transversa and Pachycondyla obscuricornis. researchgate.net

The discovery of 9,10-Epoxynonadecane was later mirrored in the Cerapachyinae subfamily, specifically in the species Cerapachys biroi and Cylindromyrmex whymperi. kuleuven.be This shared chemical trait is noted as a potential link between these two subfamilies. kuleuven.be The identification of the compound was definitively confirmed through mass spectrometry, which showed characteristic fragments at mass-to-charge ratios (m/z) of 155 and 169, as well as the molecular ion at m/z 282. kuleuven.be

Table 1: Documented Presence of 9,10-Epoxynonadecane in Formicidae Subfamilies

| Subfamily | Species | Gland Source |

|---|---|---|

| Ponerinae | Amblyopone reclinata | Dufour Gland |

| Odontoponera transversa | Abdominal Gland | |

| Pachycondyla obscuricornis | Abdominal Gland | |

| Cerapachyinae | Cerapachys biroi | Dufour Gland |

This table is interactive and can be sorted by column.

Quantitative analysis of glandular contents has provided insight into the relative abundance of epoxide isomers. In one analysis of a Ponerine species, the glandular secretion was overwhelmingly composed of the cis-isomer, cis-9,10-epoxynonadecane, which accounted for over 98% of the total secretion. researchgate.net In the same analysis, trans-9,10-epoxynonadecane was also identified, though as a much less abundant component. researchgate.net Another compound, 9,10-epoxy-6-nonadecene, was found to constitute 0.9% of the mixture. researchgate.net The identification and quantification of these compounds rely heavily on analytical techniques like gas chromatography-mass spectrometry (GC-MS), which can separate and measure the individual components of a complex mixture. nih.govresearchgate.net

Methodologies for Natural Product Isolation

The study of insect glandular secretions requires specialized techniques to handle the minute quantities of material available from individual specimens.

A key method for analyzing the chemical contents of insect glands without the use of solvents is the solid-sampling technique. sbq.org.brkuleuven.be This procedure involves dissecting the gland of interest from the insect and sealing it directly within a soft glass capillary tube. kuleuven.be The sealed capillary is then introduced into the heated injector port of a gas chromatograph. nih.govresearchgate.net After a short heating period, the capillary is crushed, releasing the volatile and semi-volatile compounds directly onto the chromatography column for analysis. nih.govresearchgate.net This solventless injection method is highly effective for the qualitative and quantitative analysis of substances from small areas of an insect's body, such as a single gland. nih.govkuleuven.be

Given that glandular secretions and cuticular lipids are complex mixtures, chromatography is essential for separating and identifying individual compounds like this compound. pnas.orgnih.gov Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and powerful technique used for this purpose. nih.govcranfield.ac.uk

The separation process often begins with a preliminary fractionation step. Crude lipid extracts can be passed through a silica (B1680970) gel column impregnated with silver nitrate. pnas.org This allows for the separation of compounds into different classes based on their polarity and degree of unsaturation, such as straight-chain alkanes, methyl-branched alkanes, and alkenes, effectively isolating them from more polar compounds like epoxides. pnas.org Following this initial purification, the fractions are analyzed by GC-MS. The gas chromatograph separates the individual components of the mixture, and the mass spectrometer provides detailed mass data for each component, allowing for definitive identification. cranfield.ac.uk Other techniques like high-performance liquid chromatography (HPLC) can also be employed in the purification process. nih.gov

Biosynthetic Pathways and Metabolic Transformations of Epoxynonadecane Analogs

Hypothesized Biogenesis of Long-Chain Epoxides in Biological Systems

The formation of long-chain epoxides like trans-9,10-epoxynonadecane in biological systems, particularly in insects, is thought to be derived from fatty acid metabolism. In many insects, especially in the order Lepidoptera, sex pheromones are often hydrocarbons or their derivatives, including epoxides. harvard.edu The biosynthesis of these type II pheromones typically starts from common fatty acids like linoleic or α-linolenic acid. harvard.edu These fatty acids undergo chain elongation and a series of desaturation steps to produce long-chain polyunsaturated fatty acids. harvard.edu The final steps often involve decarboxylation to yield a hydrocarbon, which can then be epoxidized. harvard.edu

For instance, in the gypsy moth, the alkene precursor to its epoxide sex pheromone is synthesized in oenocyte cells and then transported to the pheromone gland for the final epoxidation step. harvard.edu While the specific precursors and detailed pathway for this compound have not been fully elucidated, it is plausible that a similar mechanism involving the modification of a C19 fatty acid or hydrocarbon is involved. The presence of this epoxide in the Dufour glands of certain ant species suggests a potential role in chemical communication. kuleuven.bekuleuven.be

Enzymatic Mechanisms Involved in Epoxide Formation

The formation of epoxides from alkenes in biological systems is predominantly catalyzed by cytochrome P450 (CYP) monooxygenases. pnas.orgresearchgate.net These heme-containing enzymes utilize molecular oxygen and reducing equivalents, typically from NADPH, to insert an oxygen atom across a double bond. pnas.org The epoxidation reaction is a key metabolic process for both endogenous compounds, such as arachidonic acid, and xenobiotics. pnas.orgnih.gov

The catalytic cycle of cytochrome P450 enzymes involves the activation of molecular oxygen to a highly reactive ferryl-oxo intermediate, often referred to as Compound I. acs.org This powerful oxidizing agent is capable of epoxidizing a wide range of olefinic substrates. pnas.org The stereoselectivity of the epoxidation, yielding either a cis or trans epoxide, is determined by the enzyme's active site architecture and the geometry of the substrate. acs.orgvulcanchem.com In the case of this compound, the "trans" configuration indicates the specific stereochemical outcome of the enzymatic reaction. vulcanchem.com

Fungal peroxygenases are another class of enzymes capable of epoxidizing long-chain terminal alkenes. mdpi.com These enzymes have demonstrated the ability to convert alkenes up to C20 in length into their corresponding epoxides. mdpi.com This highlights the existence of diverse enzymatic systems in nature for the synthesis of such compounds.

In Vitro and In Vivo Metabolic Fate of Epoxides (General Principles Applied to Long-Chain Aliphatic Epoxides)

Once formed, aliphatic epoxides are subject to further metabolic transformations. These reactions are crucial for both the deactivation of potentially reactive epoxides and the generation of signaling molecules. nih.govnih.gov The primary routes of epoxide metabolism are hydrolysis by epoxide hydrolases and conjugation with endogenous nucleophiles. nih.govbasicmedicalkey.com

Epoxide Hydrolase Activity

Epoxide hydrolases (EHs) are ubiquitous enzymes that catalyze the addition of water to the epoxide ring, yielding a vicinal diol. wur.nl This hydration reaction is a major pathway for the detoxification of epoxides. wur.nl There are several forms of epoxide hydrolases, with soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH) being the most studied in mammals. nih.gov

Soluble epoxide hydrolase, in particular, shows high activity towards a variety of fatty acid epoxides. nih.govnih.gov The enzymatic hydrolysis of epoxides is generally considered a detoxification step, as the resulting diols are often less reactive and more easily excreted. nih.gov However, in some cases, the diol products can also exhibit biological activity. ucanr.edu Studies on insect epoxide hydrolases have shown that these enzymes play critical roles in metabolizing xenobiotic epoxides and regulating endogenous signaling molecules. nih.govnih.gov An epoxide hydrolase from the mosquito Anopheles gambiae demonstrated high activity on long-chain epoxy fatty acids, suggesting a conserved function of these enzymes across different species. nih.govnih.gov

The metabolism of this compound by epoxide hydrolases would be expected to yield the corresponding 9,10-dihydroxynonadecane. The rate and stereospecificity of this reaction would depend on the specific epoxide hydrolase enzymes present in the organism.

Conjugation Reactions and Metabolite Identification

In addition to hydrolysis, epoxides can be detoxified through conjugation reactions. basicmedicalkey.com The most significant of these is conjugation with glutathione (B108866) (GSH), a reaction that can occur spontaneously but is more efficiently catalyzed by glutathione S-transferases (GSTs). oup.com This reaction results in the formation of a glutathione conjugate, which can be further metabolized to a mercapturic acid and excreted. nih.gov

The identification of metabolites from epoxide metabolism typically involves chromatographic techniques coupled with mass spectrometry. vulcanchem.com For instance, liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is a powerful tool for separating and identifying epoxide metabolites in complex biological samples. vulcanchem.com The fragmentation patterns observed in mass spectrometry can provide structural information about the metabolites, confirming the addition of water (in the case of diols) or glutathione. vulcanchem.com

While specific studies on the conjugation of this compound are not available, the general principles of epoxide metabolism suggest that it would be a substrate for glutathione conjugation. The resulting metabolites would be S-(10-hydroxy-9-nonadecanyl)glutathione or S-(9-hydroxy-10-nonadecanyl)glutathione, depending on the regioselectivity of the enzymatic reaction.

Advanced Chemical Synthesis of Trans 9,10 Epoxynonadecane and Its Stereoisomers

Stereoselective Epoxidation Strategies for Alkene Precursors

Stereoselective reactions are crucial for controlling the three-dimensional arrangement of atoms in a molecule, which is particularly important in the synthesis of chiral compounds. masterorganicchemistry.com These reactions favor the formation of one stereoisomer over another.

Peracid-Mediated Epoxidation (e.g., m-CPBA)

A common and effective method for the epoxidation of alkenes is the Prilezhaev reaction, which utilizes a peroxy acid (peracid). nih.govorganic-chemistry.org meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used peracid for this transformation due to its commercial availability and reactivity. organic-chemistry.orgmasterorganicchemistry.com The reaction involves the transfer of an oxygen atom from the peracid to the double bond of the alkene in a concerted "butterfly" mechanism. organic-chemistry.orgmasterorganicchemistry.com This mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product, a characteristic known as stereospecificity. masterorganicchemistry.com For instance, the epoxidation of a trans-alkene with m-CPBA will yield a trans-epoxide. masterorganicchemistry.comvulcanchem.com

The rate of epoxidation with m-CPBA is influenced by the electronic properties of the alkene, with electron-rich alkenes generally reacting faster. researchgate.netacs.org The reaction is typically carried out in chlorinated solvents like dichloromethane. acs.org While highly effective for forming the epoxide ring, this method, when applied to a simple alkene without chiral auxiliaries, results in a racemic mixture of enantiomers for a chiral product.

Table 1: Comparison of Peroxyacids for Epoxidation

| Peroxyacid | Abbreviation | Typical Use |

|---|---|---|

| meta-Chloroperoxybenzoic acid | m-CPBA | General-purpose epoxidation of alkenes. masterorganicchemistry.comrsc.org |

| Peracetic acid | PAA | Industrial epoxidation, often used with catalysts. organic-chemistry.orgacs.org |

| Peroxybenzoic acid | Less common than m-CPBA, but also effective. masterorganicchemistry.com |

Asymmetric Epoxidation Methodologies (e.g., Sharpless Epoxidation for Related Compounds)

To achieve enantioselectivity in epoxidation, asymmetric methods are employed. The Sharpless asymmetric epoxidation is a renowned method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orglibretexts.org This reaction utilizes a catalyst system composed of titanium tetraisopropoxide (Ti(OiPr)4), a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (t-BuOOH) as the oxidant. researchgate.netwikipedia.org

The choice of the DET enantiomer, either (+)-DET or (-)-DET, dictates the stereochemistry of the resulting 2,3-epoxyalcohol with high predictability. libretexts.org While the Sharpless epoxidation is highly effective for allylic alcohols, its direct application to unfunctionalized alkenes like trans-9-nonadecene is not standard. However, the principles of using a chiral catalyst to control the stereochemical outcome are fundamental to modern asymmetric synthesis. researchgate.net For non-allylic alkenes, other asymmetric epoxidation methods, such as those employing chiral catalysts derived from salen complexes (Jacobsen epoxidation) or chiral ketones (Shi epoxidation), have been developed. wikipedia.orgnih.gov These methods can provide access to enantiomerically enriched epoxides from simple alkenes. nih.govethz.ch

Total Synthesis Approaches for Chiral trans-Epoxides from Aldehyde Precursors

An alternative to the direct epoxidation of alkenes is the construction of chiral epoxides from smaller, readily available chiral building blocks. A powerful strategy involves the use of aldehyde precursors. acs.org One such approach begins with the asymmetric α-chlorination of an aldehyde, catalyzed by a chiral organocatalyst like a prolinamide. thieme-connect.com This step establishes the initial stereocenter.

The resulting α-chloro aldehyde can then undergo a nucleophilic addition with an organometallic reagent, such as an organolithium compound. This addition is often highly diastereoselective, leading to the formation of a chlorohydrin intermediate with a defined relative stereochemistry. Subsequent intramolecular cyclization, typically induced by a base, affords the desired trans-epoxide. thieme-connect.com This methodology has been successfully applied to the synthesis of various nonracemic trans-epoxides, including those found in insect sex pheromones. acs.orgthieme-connect.com This approach offers a high degree of control over both the relative and absolute stereochemistry of the final epoxide product. researchgate.net

Chemo-Enzymatic Synthetic Routes for Epoxide Production

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and environmentally benign processes. ocl-journal.org For epoxide production, lipases are particularly useful enzymes. nih.govupm.edu.my In a chemo-enzymatic approach, a lipase (B570770), such as the immobilized Candida antarctica lipase B (Novozym 435), catalyzes the formation of a peroxy acid in situ from a carboxylic acid and hydrogen peroxide. nih.govupm.edu.my This enzymatically generated peroxy acid then acts as the oxidizing agent to epoxidize the alkene in a subsequent chemical step. ocl-journal.orgcirad.fr

This method avoids the need to handle potentially unstable peroxy acids and often proceeds under mild reaction conditions, which can help to prevent side reactions like the ring-opening of the newly formed epoxide. cirad.fracs.org This strategy has been successfully used for the epoxidation of various alkenes and fatty acids, demonstrating high yields and selectivity. nih.govcirad.fr The use of enzymes also offers the potential for high regioselectivity and enantioselectivity, making it an attractive green alternative to traditional chemical methods. ocl-journal.orgupm.edu.my Unspecific peroxygenases (UPOs) represent another class of enzymes capable of epoxidizing long-chain terminal alkenes directly, using only hydrogen peroxide as a cosubstrate. mdpi.com

Table 2: Key Components in Chemo-Enzymatic Epoxidation

| Component | Role | Example |

|---|---|---|

| Enzyme | Catalyst for peracid formation | Candida antarctica lipase B (Novozym 435) upm.edu.my |

| Oxygen Source | Oxidant | Hydrogen peroxide (H₂O₂) upm.edu.my |

| Acyl Donor | Precursor to the peracid | Phenylacetic acid upm.edu.my |

Regioselective Synthesis of Epoxynonadecane Isomers

Regioselectivity refers to the control of which position on a molecule a reaction occurs. masterorganicchemistry.com In the context of a molecule with multiple double bonds, a regioselective epoxidation would target a specific double bond over others. For a simple mono-unsaturated substrate like trans-9-nonadecene, the primary concern is not regioselectivity between different double bonds, but rather ensuring the reaction occurs at the intended C9-C10 position.

However, the principles of regioselectivity are critical when considering the synthesis of various epoxynonadecane isomers from more complex starting materials or through different synthetic routes. For example, the synthesis of 3-arylamino- and 5-arylaminoisoxazoles from the same enaminone precursor demonstrates how reaction conditions can dictate the regiochemical outcome of a cyclization reaction. nih.gov Similarly, enzymatic systems like cytochrome P450 monooxygenases and unspecific peroxygenases (UPOs) can exhibit high regioselectivity in the epoxidation of polyunsaturated fatty acids, preferentially oxidizing one double bond over others. nih.gov While not directly synthesizing trans-9,10-Epoxynonadecane, these examples highlight the powerful tools available to chemists for controlling the specific placement of an epoxide ring within a larger molecule, which is a key consideration in the synthesis of any specific isomer.

Ecological and Behavioral Functions of Trans 9,10 Epoxynonadecane

Role in Insect Chemical Communication and Social Organization

Chemical signals are fundamental to the intricate social organization of insects, mediating behaviors from foraging to reproduction. wikipedia.org Pheromones, chemical messengers that convey information between individuals of the same species, are often complex blends of compounds produced in specialized exocrine glands. researchgate.net The presence of trans-9,10-Epoxynonadecane in such a blend points to its potential role in the social lives of insects.

Research into the exocrine chemistry of ants has identified this compound as a component of an abdominal gland secretion. Specifically, a comprehensive survey of the Dufour's gland contents in the ant subfamily Ponerinae revealed the presence of this compound in the species Amblyopone reclinata. nih.govkuleuven.be This discovery was notable as it represented the first time epoxides had been reported in the exocrine glands of ants. nih.gov

In the glandular blend of Amblyopone reclinata, this compound is a very minor constituent, accounting for less than 0.05% of the total secretion. The secretion is overwhelmingly dominated by its isomer, cis-9,10-Epoxynonadecane, which constitutes over 98% of the blend. The Dufour's gland in many ant species is known to produce a wide variety of substances, including hydrocarbons, that can serve as trail markers, fertility signals, and nestmate recognition cues. wikipedia.orgpensoft.net

| Compound | Isomer | Relative Abundance (%) | Reference |

|---|---|---|---|

| 9,10-Epoxynonadecane | cis | >98% | researchgate.net |

| trans | <0.05% | researchgate.net |

Despite the identification of this compound in the glandular secretions of Amblyopone reclinata, the specific behavioral or neurophysiological response to this compound has not been documented in the scientific literature. The survey that first identified the epoxide noted that the function of the compound was unknown and that the data would permit future functional studies. kuleuven.be While other studies have detailed recruitment and trail-following behaviors in Amblyopone reclinata, these have been linked to pheromones from the pretarsal footprint gland, not the Dufour's gland where the epoxide is produced. antwiki.org As of now, no published behavioral assays or electrophysiological recordings have specifically tested the activity of this compound.

Interspecific and Intraspecific Chemical Signaling and Interactions

The specific role of this compound in mediating intraspecific (within species) or interspecific (between species) interactions is currently unknown. Pheromonal blends can be highly specific and are crucial for social cohesion, such as recognizing nestmates and signaling reproductive status. researchgate.net However, the function of the Dufour's gland secretion in Amblyopone reclinata, and specifically the role of its minor epoxide components, has not been elucidated. Therefore, no definitive information exists on whether this compound acts as a signal in contexts like territorial marking, alarm, or social recognition within its species, or if it is used by other species that might eavesdrop on the ants' chemical channels. researchgate.net

Evolutionary Implications of Epoxide Presence in Chemical Communication Systems

The emergence of epoxides as chemical signals in insects has significant evolutionary implications. Many insect pheromones, particularly the large class of Type II lepidopteran sex pheromones, are hydrocarbons or their epoxide derivatives. biologists.com These compounds are biosynthesized from common metabolic precursors, specifically fatty acids, through the action of enzymes like desaturases and epoxidases. mdpi.com

The evolution of a chemical signal often proceeds by modifying a pre-existing compound that may have had a non-communicative function. antwiki.org For instance, cuticular hydrocarbons, which primarily serve to prevent desiccation, have been widely co-opted as communication signals for nestmate recognition in social insects. The presence of cis- and this compound in the Dufour's gland of a ponerine ant—a subfamily often considered to possess ancestral traits—suggests a possible evolutionary pathway. kuleuven.beresearchgate.net It indicates that the enzymatic machinery to produce epoxides from long-chain hydrocarbons or fatty acids exists even in ant lineages not previously known for using such compounds.

The development of epoxides as signals represents an expansion of the chemical vocabulary available to an organism. The introduction of an epoxide functional group to a simple hydrocarbon chain dramatically alters its chemical properties, including its volatility and polarity, and allows for greater specificity and complexity in chemical messages. The enzymes involved, such as epoxide hydrolases that can degrade these signals in insect antennae, co-evolve with the production of these pheromones, leading to highly tuned and specific communication channels. mdpi.com The discovery of these epoxides in ants opens up new avenues for studying the convergent evolution of chemical signaling systems across different insect orders. researchgate.net

Cutting Edge Analytical Methodologies for Trans 9,10 Epoxynonadecane Characterization

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the structural analysis of trans-9,10-Epoxynonadecane. kuleuven.bekuleuven.be This method combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry to provide detailed structural information. mdpi.com In a typical GC-MS analysis, the sample is vaporized and separated based on its volatility and interaction with a capillary column before being ionized and fragmented in the mass spectrometer. kuleuven.be

The identification of this compound is confirmed by its mass spectrum, which provides the molecular weight and a characteristic fragmentation pattern. kuleuven.be The molecular ion peak (M+) for this compound is observed at a mass-to-charge ratio (m/z) of 282, corresponding to its molecular weight. kuleuven.bekuleuven.beebi.ac.uk

Fragmentation Pattern Analysis and Mass Determination (e.g., m/z 155, 169, 282)

The electron impact (EI) mass spectrum of this compound exhibits a distinct fragmentation pattern that is crucial for its identification. The cleavage of the C-C bonds adjacent to the epoxide ring is a characteristic fragmentation pathway for epoxides. For this compound, this cleavage results in the formation of two principal fragment ions.

The cleavage between C9 and C10 results in the formation of characteristic ions. The fragment containing the C1-C9 portion of the molecule gives rise to a peak at m/z 155 , while the fragment containing the C10-C19 portion results in a peak at m/z 169 . kuleuven.bekuleuven.be The presence and relative abundance of these fragment ions, along with the molecular ion peak at m/z 282 , provide strong evidence for the structure of 9,10-epoxynonadecane. kuleuven.bekuleuven.be The identification is often confirmed by comparing the obtained mass spectrum with reference spectra from spectral libraries or with that of a synthetic standard. kuleuven.be

Table 1: Key Mass Spectrometry Fragments for this compound

| Mass-to-Charge Ratio (m/z) | Corresponding Fragment | Significance |

| 282 | Molecular Ion [M]+ | Confirms the molecular weight of the compound. kuleuven.bekuleuven.be |

| 169 | [C11H21O]+ | Characteristic fragment from cleavage at the epoxide ring. kuleuven.bekuleuven.be |

| 155 | [C10H19O]+ | Characteristic fragment from cleavage at the epoxide ring. kuleuven.bekuleuven.be |

Advanced Spectroscopic Techniques for Stereochemical Assignment

Determining the trans configuration of the epoxide ring requires advanced spectroscopic methods. While mass spectrometry provides the connectivity of the atoms, it does not typically reveal their spatial arrangement. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.

In ¹H NMR spectroscopy, the coupling constants (³JHH) between the protons on the epoxide ring can differentiate between cis and trans isomers. For trans epoxides, the coupling constant is characteristically small, often around 2 Hz. researchgate.net Furthermore, techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), coupled with quantum chemistry calculations, can provide unambiguous assignment of the absolute configuration of chiral centers. mdpi.com While direct spectroscopic data for this compound is not extensively detailed in the provided context, the principles of these techniques are broadly applicable to the stereochemical elucidation of epoxides. mdpi.commdpi.com

Chiral Analysis Methods for Enantiomeric and Diastereomeric Purity Determination

Since this compound has two chiral centers (at C9 and C10), it can exist as a pair of enantiomers: (9R,10R)-epoxynonadecane and (9S,10S)-epoxynonadecane. Determining the enantiomeric and diastereomeric purity is critical, especially in biological contexts where stereochemistry often dictates activity.

Chiral analysis is typically performed using chromatographic techniques with a chiral stationary phase (CSP). acs.orgresearchgate.net High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral columns can separate the different stereoisomers. kuleuven.beacs.orgresearchgate.net For instance, polysaccharide-based chiral columns have proven effective in separating the enantiomers of various chiral epoxides. researchgate.net The separated enantiomers can then be quantified to determine the enantiomeric excess (e.e.) of a sample. ucanr.edu

In some cases, derivatization of the epoxide to a diastereomeric compound, for example by opening the epoxide ring to form a diol, can facilitate separation on a non-chiral column. kuleuven.be The development of methods like chiral supercritical fluid chromatography coupled with tandem mass spectrometry (SFC-MS/MS) has also provided powerful platforms for the quantitative profiling and chiral separation of related epoxide compounds. acs.org

Table 2: Methods for Chiral Analysis of Epoxides

| Analytical Technique | Principle | Application to this compound |

| Chiral Gas Chromatography (GC) | Separation of enantiomers on a chiral stationary phase. kuleuven.be | Determination of enantiomeric purity. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers using a chiral column. researchgate.net | Enantioseparation for purity analysis. |

| Chiral Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase for chiral separation. acs.org | Potential for high-resolution separation of enantiomers. |

Structure Activity Relationship Sar Investigations of Epoxynonadecane Stereoisomers

Impact of trans- vs. cis-Stereochemistry on Biological Activity

The stereochemistry of the epoxide ring—whether the alkyl chains are on opposite sides (trans) or the same side (cis)—is a critical determinant of biological activity. This geometric difference fundamentally alters the shape of the molecule, influencing how it fits into the active sites of enzymes or the binding pockets of receptors.

Research on various epoxy fatty acids consistently demonstrates that stereoisomers, including enantiomers and diastereomers, can exhibit widely divergent biological effects. researchgate.netnih.gov For instance, in the case of epoxyeicosatrienoic acids (EETs) derived from arachidonic acid, different enantiomers display distinct potencies in functions like vasodilation. nih.gov One enantiomer of a specific EET might be a potent vasodilator, while its mirror image is significantly less active or even inactive. nih.gov This specificity arises because biological targets, such as enzymes and receptors, are themselves chiral and can distinguish between stereoisomers.

The conversion of epoxy fatty acids to their corresponding diols by enzymes like soluble epoxide hydrolase (sEH) is also stereoselective. The trans-epoxide configuration, as seen in trans-9,10-epoxynonadecane, results in a different spatial arrangement compared to its cis counterpart. This can affect the rate and pathway of its metabolism. For example, the acid-catalyzed hydrolysis of a trans-epoxyalcohol from linoleate (B1235992) metabolism yields a specific set of four triol products, a direct consequence of the initial trans stereochemistry of the epoxide ring. nih.gov This highlights how the initial geometry of the epoxide dictates the structure of subsequent metabolites, which may possess their own distinct biological activities. nih.gov While direct comparative studies on trans- vs. cis-9,10-epoxynonadecane are not extensively documented, the principles established from related compounds strongly suggest that their activities would differ significantly.

Table 1: General Impact of Stereochemistry on Epoxy Fatty Acid Activity This table is illustrative, based on principles from related epoxy fatty acids.

| Stereochemical Feature | General Impact on Biological Activity | Example Principle |

| trans vs. cis Isomerism | Alters molecular shape, affecting receptor binding and enzyme interaction. Can lead to different biological effects or potencies. | The rigid, planar nature of the epoxide ring differs between isomers, influencing fit into chiral protein binding sites. |

| Enantiomers (R/S) | Often exhibit different potencies or even opposing effects. Biological systems are chiral and can differentiate between enantiomers. | In rat renal arteries, 11(R),12(S)-EET causes dilation while the 11(S),12(R)-EET enantiomer does not. nih.gov |

| Regioisomers | The position of the epoxide along the fatty acid chain determines the specific biological function. | Cytochrome P450 enzymes produce various regioisomers of EETs (e.g., 5,6-, 8,9-, 11,12-, and 14,15-EETs), which have different physiological roles. nih.gov |

Influence of Chain Length and Substituent Effects on Bioactivity Profiles

The length of the hydrocarbon chain is a key factor in determining the biological activity of fatty acid derivatives. Studies investigating the structure-activity relationships of aliphatic epoxides have shown that chain length influences properties like cytotoxicity and enzyme interactions. Research on a series of epoxy fatty acid methyl esters demonstrated that optimal sEH-dependent toxicity occurred with fatty acids that were 18 to 20 atoms long. acs.org this compound, with its 19-carbon backbone, falls directly within this optimal range, suggesting its potential for significant interaction with the sEH pathway. acs.org

The position of the epoxide group is also critical. For the aforementioned sEH-dependent toxicity, the most effective compounds had an epoxide located between the C-7 and C-12 positions. acs.org The 9,10-epoxide in epoxynonadecane fits this structural requirement. The presence and location of other functional groups (substituents) can further modify the bioactivity profile. For example, the addition of hydroxyl groups, as seen in dihydroxy-epoxyoctadecanoates, can introduce new biological activities, including antioxidant and anti-inflammatory effects. smolecule.com The absence of other double bonds in the saturated chains of this compound, as compared to metabolites from polyunsaturated fatty acids like EPA or ARA, results in a molecule with different flexibility and chemical properties, which in turn influences its biological role. chemrxiv.org

Table 2: Effect of Chain Length and Epoxide Position on Biological Activity of Aliphatic Epoxides

| Molecular Feature | Observation | Relevance to this compound |

| Chain Length | Optimal sEH-dependent toxicity observed for compounds with a total length of 18-20 atoms. acs.org | The 19-carbon structure of epoxynonadecane falls within this optimal range. |

| Epoxide Position | Toxicity was most pronounced when the epoxide was located between C-7 and C-12. acs.org | The 9,10-position of the epoxide meets this criterion. |

| Substituents | The addition of other functional groups (e.g., hydroxyls, other double bonds) alters activity. smolecule.comchemrxiv.org | As a saturated epoxyalkane, its activity profile differs from unsaturated epoxy fatty acids. |

Theoretical and Computational Modeling of Molecular Interactions (e.g., Molecular Docking for Related Compounds)

Theoretical and computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and understanding how a molecule like this compound might interact with protein targets. nih.gov These in silico techniques model the binding of a ligand (the epoxyalkane) into the active site of a target protein, such as soluble epoxide hydrolase (sEH) or cytochrome P450 enzymes. mdpi.com

Molecular docking studies calculate the binding energy and identify the most likely binding pose of a ligand within a protein's binding pocket. nih.gov For instance, docking simulations of inhibitors into the sEH enzyme have revealed key amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govmdpi.com Such studies have shown that inhibitors can bind either to the catalytic active site or to allosteric sites, which can inform the design of new therapeutic agents. mdpi.com

While specific docking studies for this compound are not widely published, models developed for other epoxy fatty acids and sEH inhibitors provide a clear framework for how it would be analyzed. nih.govresearchgate.net A computational model would place this compound into the known structure of a target protein's binding site. The simulation would then assess the stability of this interaction, predicting its affinity and potential as a substrate or inhibitor. researchgate.net Molecular dynamics simulations can further analyze the stability of the ligand-protein complex over time, providing insights into the dynamic behavior of the interaction. mdpi.com These computational approaches are invaluable for generating hypotheses about the molecular mechanisms underlying the biological activity of fatty acid epoxides and for guiding further experimental research.

Future Directions and Emerging Research Avenues for Trans 9,10 Epoxynonadecane Studies

Integrated Omics Approaches in Chemical Ecology (e.g., Metabolomics, Transcriptomics)

The field of chemical ecology is undergoing a transformation with the advent of high-throughput "omics" technologies. conicet.gov.ar An integrated approach, combining genomics, transcriptomics, proteomics, and metabolomics, allows researchers to move beyond identifying single compounds and instead explore the entire network of interactions from the gene to the ecosystem level. conicet.gov.arresearchgate.net For trans-9,10-Epoxynonadecane, these methodologies offer a powerful toolkit for understanding its biosynthesis, regulation, and ecological function in unprecedented detail.

Metabolomics , the large-scale study of small molecules or metabolites, can be used to analyze the complete chemical profile of an insect's cuticle. By comparing the cuticular metabolomes of different castes, developmental stages, or individuals under varying social contexts, researchers can understand how the production of this compound correlates with other hydrocarbons and signaling molecules. This approach can reveal the subtle quantitative variations that constitute the complex "colony odor" in social insects. researchgate.net

Transcriptomics , which analyzes gene expression (mRNA), can provide critical insights into both the production and perception of this epoxide. conicet.gov.ar By analyzing gene activity in the oenocytes (specialized cells for hydrocarbon synthesis), scientists can identify the specific enzymes—likely from the cytochrome P450 family—responsible for the epoxidation of the nonadecene precursor. wikipedia.org Concurrently, analyzing the transcriptome of antennal tissues exposed to this compound can help identify the genes coding for the chemosensory receptors that detect it. conicet.gov.arnih.gov

Combining these approaches creates a powerful predictive framework. For instance, a transcriptomic study might identify a set of candidate receptor genes that are upregulated in response to the epoxide, while a metabolomic study links its presence to a specific reproductive status. This integrated "IPM-omics" or "eco-omics" strategy is crucial for building a holistic understanding of how a single chemical signal is produced, perceived, and integrated into the life history of an organism. researchgate.netiita.org

Elucidation of Receptor Binding Mechanisms (Chemosensory Receptors)

A critical frontier in understanding the function of this compound is identifying the specific receptors that detect it. Cuticular hydrocarbons (CHCs) are primarily perceived at close range or via direct contact, activating chemoreceptors in the antennae or other sensory organs. frontiersin.orgresearchgate.netresearchgate.net The challenge lies in "deorphanizing" the specific receptor that binds to this particular epoxide from hundreds of potential candidates.

Recent breakthroughs in ant chemical communication have shown that a specific, expanded subfamily of odorant receptors (Ors) , characterized by a nine-exon gene structure, is responsible for detecting CHCs. nih.gov These receptors are narrowly tuned, meaning a suite of different receptors is required to discriminate the complex hydrocarbon profiles that mediate social behaviors like nestmate recognition and reproductive status. nih.gov

Future research on this compound will likely involve the following steps:

Candidate Gene Identification: Using antennal transcriptome data (as described in 8.1), researchers can identify Ors from the 9-exon subfamily that are expressed in relevant sensory neurons.

Functional Characterization: These candidate receptor genes can then be expressed in an artificial system, such as Drosophila olfactory neurons or frog oocytes. The response of these engineered cells to this compound and its structural analogues can be measured using electrophysiology or calcium imaging. A positive response would confirm the receptor-ligand pairing.

Structural Biology: Once a receptor is identified, structural studies using techniques like cryo-electron microscopy could reveal the precise binding pocket and the molecular interactions that allow for the specific recognition of the epoxide functional group and the long alkyl chains.

Elucidating this binding mechanism is fundamental to understanding how the information encoded by this molecule is translated into a physiological and behavioral response.

Green Chemistry and Sustainable Synthesis of Epoxide Analogues

The synthesis of epoxides has traditionally relied on methods that pose environmental and safety challenges. The classic Prileschajew reaction, for example, uses stoichiometric amounts of peroxycarboxylic acids like meta-chloroperbenzoic acid (m-CPBA), which are hazardous and generate significant waste. rsc.orgvulcanchem.com In line with the principles of green chemistry, emerging research focuses on developing cleaner, safer, and more efficient catalytic methods for synthesizing this compound and its analogues. rsc.org

A highly promising approach is chemo-enzymatic epoxidation . This method utilizes enzymes, typically immobilized lipases such as Candida antarctica lipase (B570770) B (often sold as Novozym 435), in combination with a mild oxidant like hydrogen peroxide. rsc.orgacs.orgacs.org The process works under acid-free conditions; the lipase itself catalyzes the formation of a peroxy fatty acid intermediate, which then epoxidizes the alkene double bond. rsc.orgacs.org

The advantages of this green approach are numerous:

High Selectivity: Enzymatic reactions can be highly selective, minimizing the formation of byproducts from the opening of the epoxide ring. mdpi.com

Mild Reaction Conditions: These reactions are often conducted at or near room temperature and atmospheric pressure, reducing energy consumption. acs.org

Environmental Benignity: The primary byproduct is water, and the use of harsh acids and chlorinated solvents is avoided. mdpi.com

Catalyst Reusability: Immobilized enzymes can be easily recovered by filtration and reused for multiple reaction cycles, improving atom economy and reducing costs. rsc.org

Future work will focus on optimizing these enzymatic systems specifically for long-chain alkenes like nonadec-9-ene to produce this compound efficiently and sustainably for research and potential applications.

Table 1: Comparison of Synthetic Routes for Epoxidation

| Feature | Traditional Method (e.g., Prileschajew) | Green Chemo-Enzymatic Method |

|---|---|---|

| Epoxidizing Agent | Pre-formed or in situ peroxycarboxylic acids (e.g., m-CPBA) | Hydrogen peroxide (H₂O₂) |

| Catalyst | Often requires strong acid catalysts | Immobilized lipase (e.g., Novozym 435) |

| Reaction Conditions | Variable, can require controlled low temperatures | Mild (e.g., 35-50°C), atmospheric pressure |

| Byproducts | Carboxylic acid waste, potential for chlorinated waste | Primarily water |

| Selectivity | Risk of ring-opening side reactions | High selectivity for the epoxide |

| Sustainability | Low atom economy, use of hazardous reagents | High atom economy, renewable catalyst, safer reagents |

Expanding the Scope of Natural Sources and Biological Functions beyond Hymenoptera

While this compound was first reported in the Dufour's gland of the ponerine ant Amblyopone reclinata, it is plausible that its occurrence and function extend beyond this insect group. researchgate.netkuleuven.be Epoxidized fatty acids are increasingly recognized as a class of signaling molecules with diverse roles in animal physiology. nih.govnih.gov The enzymatic machinery responsible for their synthesis and degradation, such as cytochrome P450 monooxygenases and epoxide hydrolases, is widespread across the animal kingdom. wikipedia.orgnih.gov

Future research should focus on screening for the presence of this compound and similar long-chain epoxides in a broader array of organisms. For example, studies on mosquitoes have identified epoxyeicosatrienoic acids (EETs), which are well-established lipid signaling molecules in mammals. nih.gov In the mosquito Culex quinquefasciatus, these compounds are regulated by epoxide hydrolases and may play roles in processes like immunity and reproduction. nih.gov The discovery of a C19 diterpenoid epoxide in plants further suggests that such structures are not exclusive to insects. nih.gov

Potential areas for investigation include:

Other Insect Orders: Examining the cuticular lipid profiles of insects from orders like Diptera (flies, mosquitoes), Coleoptera (beetles), and Lepidoptera (moths, butterflies) could reveal new sources.

Marine Organisms: Soft corals are known to produce a variety of epoxy-diterpenes, indicating that marine invertebrates are a rich source of novel epoxides. units.itresearchgate.net

Functional Roles: Beyond pheromonal communication, long-chain epoxides could function as anti-desiccants, antimicrobial agents, or modulators of immune responses, roles that are increasingly attributed to other lipid molecules. researchgate.netfrontiersin.org

By expanding the search beyond Hymenoptera, researchers may find that this compound is part of a conserved family of lipid mediators with fundamental biological roles across diverse taxa.

Table 2: Known and Potential Sources of Long-Chain Epoxides

| Organism Group | Known/Potential Epoxide(s) | Putative Function(s) | Citation(s) |

|---|---|---|---|

| Hymenoptera (Ants) | This compound | Pheromonal communication (Dufour's gland secretion) | researchgate.net, kuleuven.be |

| Diptera (Mosquitoes) | Epoxyeicosatrienoic acids (EETs) | Lipid signaling, regulation of physiology (e.g., immunity) | nih.gov |

| Vertebrates (Mammals) | Epoxyeicosatrienoic acids (EETs), Epoxydocosapentaenoic acids (EDPs) | Anti-inflammatory, analgesic, regulation of blood pressure | nih.gov |

| Cnidaria (Soft Corals) | Cembranoid epoxides (diterpenes) | Chemical defense, secondary metabolites | units.it, researchgate.net |

| Plants | C19-diterpenoid alkaloid epoxides | Secondary metabolites | nih.gov |

Q & A

Q. Q. What are the critical safety considerations when handling trans-9,10-Epoxynonadecane in oxidative environments?

- Methodological Answer :

- Incompatibility alerts : Avoid strong oxidizers (e.g., HNO) due to risk of exothermic decomposition.

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.